molecular formula C10H8BrNO B13668444 7-Bromo-8-methylquinolin-2(1H)-one CAS No. 944407-48-1

7-Bromo-8-methylquinolin-2(1H)-one

Cat. No.: B13668444
CAS No.: 944407-48-1
M. Wt: 238.08 g/mol
InChI Key: YJVIYKZIHSTRKK-UHFFFAOYSA-N
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Description

7-Bromo-8-methylquinolin-2(1H)-one: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of bromine and methyl groups in the quinoline structure can significantly influence the compound’s reactivity and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-8-methylquinolin-2(1H)-one typically involves the bromination of 8-methylquinolin-2(1H)-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Continuous flow reactors and automated systems may be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 7-Bromo-8-methylquinolin-2(1H)-one can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the compound into various reduced forms, potentially altering its biological activity.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted quinoline derivatives with various functional groups.

Scientific Research Applications

7-Bromo-8-methylquinolin-2(1H)-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-Bromo-8-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine and methyl groups can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and targets may vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

    8-Methylquinolin-2(1H)-one: Lacks the bromine atom, which can affect its reactivity and biological properties.

    7-Chloro-8-methylquinolin-2(1H)-one: Similar structure but with a chlorine atom instead of bromine.

    7-Bromoquinolin-2(1H)-one: Lacks the methyl group, which can influence its chemical and biological behavior.

Uniqueness

7-Bromo-8-methylquinolin-2(1H)-one is unique due to the presence of both bromine and methyl groups, which can significantly impact its reactivity, biological activity, and potential applications. The combination of these functional groups makes it a valuable compound for various research and industrial purposes.

Properties

CAS No.

944407-48-1

Molecular Formula

C10H8BrNO

Molecular Weight

238.08 g/mol

IUPAC Name

7-bromo-8-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H8BrNO/c1-6-8(11)4-2-7-3-5-9(13)12-10(6)7/h2-5H,1H3,(H,12,13)

InChI Key

YJVIYKZIHSTRKK-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1NC(=O)C=C2)Br

Origin of Product

United States

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